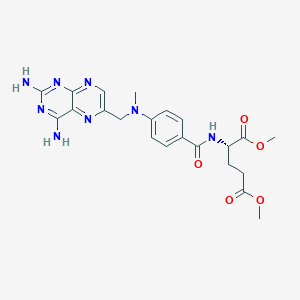

Methotrexate Dimethyl Ester

描述

Methotrexate Dimethyl Ester is an esterified form of Methotrexate, a well-known antineoplastic and antirheumatic agent. This compound acts as a folic acid antagonist, competitively and irreversibly inhibiting dihydrofolate reductase, an enzyme essential for tetrahydrofolate synthesis. This inhibition leads to a decrease in purine base synthesis, resulting in the inhibition of DNA, RNA, thymidylates, and proteins .

准备方法

Synthetic Routes and Reaction Conditions: Methotrexate Dimethyl Ester can be synthesized through the esterification of Methotrexate. The process involves the reaction of Methotrexate with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows:

- Dissolve Methotrexate in methanol.

- Add a catalytic amount of sulfuric acid.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and neutralize the acid with a base, such as sodium bicarbonate.

- Extract the product with an organic solvent, such as dichloromethane.

- Purify the product by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: Methotrexate Dimethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: this compound can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base, such as triethylamine.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives with various functional groups.

科学研究应用

Enhanced Efficacy in Tumor Models

MTX-DME has been studied for its ability to enhance the efficacy of photodynamic therapy (PDT) in skin carcinoma. A study demonstrated that preconditioning with MTX significantly increased protoporphyrin IX (PpIX) accumulation in tumor cells, leading to improved photodynamic killing effects compared to PDT alone .

Combination Therapy Potential

MTX-DME has shown promise when used in combination with other chemotherapeutic agents. Its ability to modulate cellular pathways can lead to synergistic effects, particularly in aggressive cancers like breast cancer and non-Hodgkin's lymphoma .

Improved Transdermal Delivery

One significant application of MTX-DME is in enhancing percutaneous drug delivery systems. Research has shown that novel micelle formulations containing MTX-DME exhibit superior skin permeability compared to free MTX. These formulations are designed to improve the bioavailability of methotrexate for treating skin diseases such as psoriasis and eczema .

| Micelle Composition | Size (nm) | Zeta Potential (mV) | Permeability Enhancement |

|---|---|---|---|

| DMSAP/MTX | 100-120 | +36.26 | Significant increase in epidermal deposition |

Clinical Use in Psoriasis

A clinical study evaluated the effectiveness of MTX-DME in patients with severe psoriasis. The findings indicated a marked improvement in skin lesions and reduction of inflammatory markers, supporting its use as a topical treatment option .

Application in Rheumatoid Arthritis

In another study involving rheumatoid arthritis patients, MTX-DME was administered as part of a combination therapy regimen, resulting in improved joint function and reduced disease activity scores . This highlights the compound's versatility beyond oncology.

作用机制

Methotrexate Dimethyl Ester exerts its effects by inhibiting dihydrofolate reductase, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition leads to a decrease in the synthesis of purine and pyrimidine bases, which are essential for DNA and RNA synthesis. The compound also affects the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines, leading to its anti-inflammatory and immunomodulatory effects .

相似化合物的比较

Methotrexate Dimethyl Ester is similar to other folate antagonists, such as:

Methotrexate: The parent compound, widely used as an anticancer and antirheumatic agent.

Raltitrexed: Another folate antagonist used in cancer treatment.

Pemetrexed: A multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.

Uniqueness: this compound is unique due to its esterified form, which may offer different pharmacokinetic properties, such as improved solubility and bioavailability, compared to its parent compound, Methotrexate .

生物活性

Methotrexate Dimethyl Ester (MTX-DME) is a derivative of the well-known antimetabolite drug methotrexate (MTX), which has been extensively studied for its therapeutic applications in various diseases, particularly cancer and autoimmune disorders. This article delves into the biological activity of MTX-DME, highlighting its mechanisms of action, efficacy in treating specific conditions, and comparative studies with other compounds.

MTX-DME functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides necessary for DNA and RNA production. This inhibition results in reduced cell proliferation, particularly in rapidly dividing cells such as cancer cells. The conversion of MTX to its polyglutamate form enhances its retention within cells and prolongs its action .

Key Enzymatic Targets

- Dihydrofolate Reductase (DHFR) : Inhibition leads to decreased tetrahydrofolate levels, impairing nucleotide synthesis.

- Thymidylate Synthase : Affects DNA synthesis.

- Aminoimidazole Carboxamide Ribonucleotide Transformylase (AICART) : Involved in purine synthesis.

Efficacy in Clinical Applications

MTX-DME has shown promise in various clinical settings, particularly in oncology and rheumatology. Studies have indicated that modifications to the methotrexate structure can enhance its anticancer properties while potentially reducing toxicity.

Case Studies

- Psoriasis Treatment : A 24-week study compared MTX with ixekizumab and fumaric acid esters, demonstrating that while MTX was effective, ixekizumab showed superior efficacy in achieving PASI 75/90/100 responses .

- Cancer Models : Research indicates that MTX-DME exhibits potent cytotoxic effects against leukemia cell lines, with IC50 values indicating significant inhibitory activity compared to MTX itself .

Comparative Biological Activity

The biological activity of MTX-DME can be compared with other derivatives and formulations of methotrexate. The following table summarizes the cytotoxicity and inhibition profiles of various methotrexate derivatives:

| Compound | IC50 (μM) L1210 Cells | IC50 (μM) H35 Cells |

|---|---|---|

| Methotrexate | 0.024 | 0.01 |

| This compound | 0.40 | Not specified |

| Diethyl ester | 0.012 | Not specified |

| α-Monoethyl ester | 6.2 | Not specified |

Safety Profile and Side Effects

While MTX-DME offers therapeutic benefits, it is not without risks. Common adverse effects associated with methotrexate therapy include:

- Hepatotoxicity

- Bone marrow suppression

- Gastrointestinal disturbances

- Teratogenic effects during pregnancy .

In animal studies, the administration of dimethyl fumarate alongside methotrexate has shown protective effects against hepatotoxicity induced by MTX, suggesting potential for combination therapies to mitigate side effects while enhancing efficacy .

属性

IUPAC Name |

dimethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQFVFAFHNQUTG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955926 | |

| Record name | Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34378-65-9 | |

| Record name | Dimethyl methotrexate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL METHOTREXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069DRA2V4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。